molecular formula C8H8Cl2O B12804025 2,4-Dichloro-3-ethylphenol CAS No. 121518-45-4

2,4-Dichloro-3-ethylphenol

Cat. No.: B12804025
CAS No.: 121518-45-4
M. Wt: 191.05 g/mol
InChI Key: DEHWRJWKQDWKDP-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-ethylphenol is an organic compound with the molecular formula C8H8Cl2O. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and an ethyl group attached to a phenolic ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-3-ethylphenol can be synthesized through several methods. One common approach involves the chlorination of 3-ethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the 2 and 4 positions on the phenolic ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-ethylphenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated phenols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Less chlorinated phenols or completely dechlorinated phenols.

    Substitution: Phenolic derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-3-ethylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in studies investigating the effects of chlorinated phenols on biological systems and their potential as antimicrobial agents.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of pesticides, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-ethylphenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membranes and inhibiting essential enzymatic processes. The presence of chlorine atoms enhances its reactivity and ability to form reactive intermediates, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the ethyl group present in 2,4-Dichloro-3-ethylphenol.

    3-Ethylphenol: Does not contain chlorine atoms.

    2,4-Dichloro-6-ethylphenol: Similar structure but with an additional chlorine atom at the 6 position.

Uniqueness

This compound is unique due to the specific positioning of its chlorine atoms and ethyl group, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that differentiate it from other chlorinated phenols and ethylphenols.

Properties

IUPAC Name

2,4-dichloro-3-ethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-2-5-6(9)3-4-7(11)8(5)10/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHWRJWKQDWKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074121
Record name Phenol, 2,4-dichloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121518-45-4, 113220-57-8
Record name 2,4-Dichloro-3-ethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121518-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4-dichloro-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113220578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121518454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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